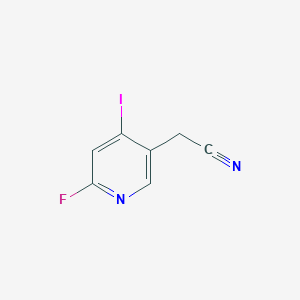

2-Fluoro-4-iodopyridine-5-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4FIN2 |

|---|---|

Molecular Weight |

262.02 g/mol |

IUPAC Name |

2-(6-fluoro-4-iodopyridin-3-yl)acetonitrile |

InChI |

InChI=1S/C7H4FIN2/c8-7-3-6(9)5(1-2-10)4-11-7/h3-4H,1H2 |

InChI Key |

TWCBACMXWWICMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)CC#N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 4 Iodopyridine 5 Acetonitrile and Analogous Pyridine Systems

Strategies for Incorporating Fluorine into the Pyridine (B92270) Ring

Several methods have been developed for the introduction of fluorine into the pyridine nucleus. These can be broadly categorized into nucleophilic aromatic substitution, electrophilic fluorination, and oxidative fluorination.

Nucleophilic Aromatic Substitution (SNAr) Approaches on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a widely employed method for the synthesis of fluoropyridines. This approach typically involves the displacement of a halide or other suitable leaving group by a fluoride ion.

The SNAr reaction on 2- or 4-halopyridines provides a site-specific method for synthesizing substituted pyridines. nih.gov While the majority of these reactions have been performed with chloropyridines, fluoropyridines exhibit higher reactivity. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This increased reactivity of fluoropyridines allows SNAr reactions to proceed under milder conditions, which is advantageous when dealing with sensitive functional groups. nih.gov

The synthesis of 2-fluoropyridines often begins with the preparation of halogenated pyridines, which are typically synthesized from pyridine N-oxides or hydroxypyridines using reagents like phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃) at high temperatures. nih.gov Once the halogenated pyridine is obtained, it can be subjected to fluorination.

A common method for introducing fluorine is through the use of potassium fluoride (KF) in an aprotic polar solvent. The efficiency of this reaction can be enhanced by the use of phase-transfer catalysts.

| Starting Material | Reagent | Product | Key Features |

|---|---|---|---|

| 2-Chloropyridine | KF/Phase-transfer catalyst | 2-Fluoropyridine | Classic SNAr approach. |

| 2-Bromopyridine | KF/Phase-transfer catalyst | 2-Fluoropyridine | Alternative to chloropyridines. |

Pyridine N-oxides are versatile intermediates in the synthesis of fluorinated pyridines. nih.gov Activation of the pyridine N-oxide, for example with trifluoroacetic anhydride, facilitates nucleophilic attack. nih.gov This strategy has been successfully employed for the synthesis of 2-fluoropyridines. A notable advantage of this method is the regioselective conversion of readily available pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild, metal-free conditions. These isolable intermediates then serve as effective precursors for a variety of 2-fluoropyridines. acs.org

Research has demonstrated that the conversion of 3-substituted pyridine N-oxides is highly regioselective, with fluorination occurring exclusively para to the existing substituent. acs.org This method provides a complementary approach to other fluorination techniques, such as the AgF₂-mediated C-H fluorination. acs.org

The regioselectivity of fluorination in pyridine rings is significantly influenced by the electronic nature of the substituents present. Electron-withdrawing groups (EWGs) on the pyridine ring facilitate nucleophilic aromatic substitution by stabilizing the negatively charged intermediate (Meisenheimer complex).

For SNAr reactions, an EWG positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. In the context of synthesizing a compound like 2-Fluoro-4-iodopyridine-5-acetonitrile, the nitrile group at the 5-position and the iodine at the 4-position would influence the reactivity and regioselectivity of a fluorination reaction at the 2-position.

Studies on 3-substituted pyridines have shown that those with electron-withdrawing groups such as halo, alkoxy, cyano, or trifluoromethyl groups undergo fluorination with exclusive selectivity to form the 2-fluoro-3-substituted pyridine product. acs.org Conversely, pyridines with 3-alkyl, 3-CO₂R, and 3-C(O)NR₂ substituents often yield a mixture of 2-fluoropyridine isomers. acs.org Furthermore, pyridines containing multiple electron-withdrawing substituents may undergo fluorination in lower yields. acs.org

Electrophilic Fluorination Routes

Electrophilic fluorination offers an alternative to nucleophilic methods and involves the reaction of an electron-rich pyridine ring with an electrophilic fluorine source. wikipedia.org Reagents such as Selectfluor® (N-fluorobis(phenyl)sulfonimide) and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. wikipedia.orgnih.gov

This approach is particularly useful for the synthesis of fluorinated pyridines where nucleophilic substitution is challenging. For instance, a method for the synthesis of diversely substituted 3-fluoropyridines involves the photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate. acs.org Another strategy utilizes ring-opened Zincke imines that undergo regioselective C-F bond formation with electrophilic fluorination reagents, resulting in C3-fluoropyridines after ring closure. acs.org

Oxidative Fluorination Mechanisms

Oxidative fluorination represents another pathway to fluorinated pyridines. This method often involves the use of high-oxidation-state transition metals. For example, the oxidative fluorination of pyridine and its derivatives can be achieved in the presence of Co, Ni, or Ag salts. researchgate.netsci-hub.ru Chemical fluorination with these metal salts typically affords 2-fluoropyridines. researchgate.netsci-hub.ru

A notable development in this area is the use of AgF₂ for the site-selective C-H fluorination of pyridines and diazines at the position α to the nitrogen. orgsyn.org This reaction is highly tolerant of various functional groups and proceeds at or near ambient temperature. orgsyn.org The mechanism is thought to be similar to the Chichibabin amination reaction. scispace.com

| Methodology | Fluorinating Agent | Key Characteristics |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | KF, TBAF | Requires an activated pyridine ring with a good leaving group. |

| From Pyridine N-Oxides | Various (e.g., via trialkylammonium salts) | Offers high regioselectivity and mild reaction conditions. |

| Electrophilic Fluorination | Selectfluor®, NFSI | Suitable for electron-rich pyridines. |

| Oxidative Fluorination | AgF₂, High-oxidation-state transition metals | Allows for direct C-H fluorination. |

Methodologies for Introducing Iodine into the Pyridine Moiety

The introduction of an iodine atom onto the pyridine ring is a critical transformation, as the resulting iodopyridine serves as a versatile intermediate for further functionalization through various cross-coupling reactions. Several methods have been developed for the iodination of pyridines, each with its own advantages and limitations regarding regioselectivity and substrate scope.

Direct C-H iodination offers an atom-economical approach to the synthesis of iodopyridines by avoiding the need for pre-functionalized starting materials. Electrophilic aromatic substitution (EAS) is a common strategy, but the electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles, often requiring harsh reaction conditions. nih.gov

A radical-based direct C-H iodination protocol has been developed for a range of heteroaromatic compounds, including pyridines. researchgate.netscispace.comnih.gov This method has been shown to be scalable and applicable to both electron-rich and electron-poor substrates. researchgate.netscispace.com For pyridines, this radical iodination typically results in substitution at the C3 and C5 positions. researchgate.netscispace.comnih.gov

| Reagents | Conditions | Position of Iodination | Reference |

| K₂S₂O₈, NaI, Ce(NO₃)₃·6H₂O, TFA | DCE, 130 °C | C3 and C5 | researchgate.net |

| I₂, AgNO₃ | Solvent-free | - | dntb.gov.ua |

Halogen-metal exchange is a powerful and widely used method for the regioselective functionalization of pyridines. znaturforsch.comznaturforsch.com This two-step process involves the initial conversion of a halopyridine (typically bromo- or chloropyridine) into an organometallic intermediate, which is then quenched with an iodine source.

The choice of organometallic reagent is crucial for the success of this method. Alkyllithium reagents are commonly used for bromine-lithium exchange, although this requires low temperatures to avoid side reactions. znaturforsch.com Organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), offer a milder alternative for the exchange of bromo- and even the more sensitive iodopyridines. znaturforsch.comznaturforsch.com The resulting pyridylmagnesium or pyridyllithium species can then react with molecular iodine (I₂) to introduce the iodine atom at the desired position. This method offers high regioselectivity, dictated by the position of the initial halogen atom.

Hypervalent iodine reagents have emerged as versatile and environmentally benign reagents in modern organic synthesis. acs.orgnih.gov They are known for their low toxicity, ready availability, and ease of handling. organic-chemistry.org These reagents can be used for a variety of transformations, including halogenations. nih.gov

In the context of pyridine iodination, hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA) can be used in combination with an iodine source, such as potassium iodide (KI) or tetrabutylammonium iodide (TBAI). nih.govresearchgate.net For instance, the PIDA/KI system has been shown to be effective for the iodination of alkynes. nih.gov Hypervalent iodine reagents can also facilitate regioselective C-H halogenation of other nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines, under mild, aqueous conditions, suggesting their potential applicability to pyridine systems. nih.gov The addition of pyridine as an additive to (dichloroiodo)benzene has been shown to form a tetracoordinated hypervalent iodine compound, highlighting the interaction between these reagents and the pyridine moiety. acs.orgnih.gov

| Hypervalent Iodine Reagent | Iodine Source | Substrate Type | Reference |

| PIDA | KI | Alkynes | nih.gov |

| PIDA | KI | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| (Dichloroiodo)benzene | - | Forms adduct with pyridine | acs.org |

Achieving regioselectivity in the iodination of pyridines is a significant synthetic challenge due to the electronic properties of the ring. Direct electrophilic halogenation of unsubstituted pyridine is difficult and often leads to mixtures of isomers. chemrxiv.org Therefore, various strategies have been developed to control the position of iodination.

One approach involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate (Zincke imine), which can undergo regioselective halogenation with N-halosuccinimides. chemrxiv.org This strategy has been shown to be highly 3-selective for a broad range of substituted pyridines. chemrxiv.org

Another powerful strategy is directed ortho-metalation, where a functional group on the pyridine ring directs a metalating agent to an adjacent position. Subsequent quenching with an iodine source installs the iodine atom with high regioselectivity. znaturforsch.com

Radical-based methods have also demonstrated regioselectivity. For quinolines, a related nitrogen-containing heterocycle, a radical C-H iodination protocol has been developed that is highly selective for the C3 position. researchgate.netscispace.com For pyridines themselves, these conditions tend to favor C3 and C5 iodination. researchgate.netscispace.comnih.gov

| Method | Selectivity | Substrates | Reference |

| Zincke Imine Intermediate | 3-selective | Substituted Pyridines | chemrxiv.org |

| Directed Metalation | ortho-selective | Pyridines with directing groups | znaturforsch.com |

| Radical C-H Iodination | C3 and C5 selective | Pyridines | researchgate.netscispace.comnih.gov |

Synthesis of the Acetonitrile (B52724) Functionality on the Pyridine Nucleus

The introduction of an acetonitrile moiety is another key step in the synthesis of the target molecule. This functional group can be installed through various methods, with cyanomethylation being a direct and efficient approach.

Cyanomethylation involves the direct introduction of a -CH₂CN group onto the pyridine ring. One prominent method is the direct oxidative cross-dehydrogenative coupling of pyridines with acetonitrile. acs.orgacs.org This approach avoids the need for pre-functionalized starting materials, making it an atom-economical process. acs.org

An iron-catalyzed method has been reported for the amine-directed C-H cyanomethylation of aminopyridines with acetonitrile. acs.orgacs.org This reaction proceeds with good regioselectivity, typically occurring at the position ortho to the amino group. acs.org The reaction is compatible with various functional groups and is particularly effective for pyridines containing electron-withdrawing groups. acs.org

| Catalyst | Directing Group | Position of Cyanomethylation | Yields | Reference |

| FeCl₂ | Amino | Ortho to amino group | Moderate to good | acs.orgacs.org |

Radical-based approaches have also been employed for cyanomethylation. The cyanomethyl radical can be generated from acetonitrile and added to pyridinium salts, leading to cyanomethylated pyridines. youtube.com

One-Pot Condensation and Multicomponent Reactions

One-pot condensation and multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of substituted pyridine rings from simple, acyclic precursors. acsgcipr.orgbohrium.com These reactions involve the sequential or simultaneous combination of three or more reactants in a single reaction vessel, thereby minimizing purification steps and reducing waste. bohrium.comnih.gov

The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgtaylorfrancis.com This reaction initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org While the traditional Hantzsch synthesis is robust, modern variations have been developed to access a wider range of substitution patterns. taylorfrancis.com

Other notable MCRs for pyridine synthesis include the Bohlmann-Rahtz and Guareschi-Thorpe reactions, which can directly yield the aromatic pyridine product. acsgcipr.org These methods often rely on the condensation of enamines, dicarbonyl compounds, and other activated synthons. The choice of reactants allows for the construction of diverse pyridine cores, which can then be further functionalized. For instance, a three-component synthesis based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction has been developed to produce polysubstituted pyridines. nih.gov

The advantages of MCRs include operational simplicity, convergence, and the ability to rapidly generate molecular diversity. bohrium.com These approaches are particularly valuable for creating libraries of compounds for screening purposes.

Table 1: Comparison of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Typical Reactants | Intermediate | Key Features |

| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia/Ammonium Acetate | Dihydropyridine | Requires subsequent oxidation; well-established. wikipedia.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-Unsaturated carbonyl compound | - | Directly yields pyridine. nih.gov |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | - | Forms a 2-pyridone derivative. acsgcipr.org |

| Aza-Wittig/Diels-Alder | Aldehyde, α,β-Unsaturated acid, Enamine | 2-Azadiene | Two-pot process for tri- and tetrasubstituted pyridines. nih.gov |

Cyanation Reactions (e.g., using Acetonitrile as a Cyanide Source)

The introduction of a nitrile group onto a pyridine ring is a crucial step in the synthesis of compounds like this compound. While traditional cyanation methods often rely on highly toxic cyanide salts, modern approaches have explored safer and more versatile cyanide sources.

Acetonitrile, a common laboratory solvent, has emerged as an attractive alternative cyanide source. nih.govmdpi.com Copper-catalyzed cyanation of arenes using acetonitrile has been documented, involving a sequential iodination/cyanation pathway. nih.gov This method highlights the potential for using acetonitrile for C-CN bond formation. A photoredox nickel dual catalytic system has also been developed for the cyanation of aryl bromides using acetonitrile as the cyanide surrogate under visible-light irradiation. chemrxiv.org

Nickel-catalyzed cyanations have shown significant promise. One reported method uses Ni(MeCN)₆₂ as a catalyst with a reductant to achieve the cyanation of aryl halides with acetonitrile. mdpi.com Another approach for aryl fluorides employs a nickel catalyst with a Lewis acidic borane to facilitate C-F bond cleavage and subsequent cyanation with acetonitrile. mdpi.com These methods demonstrate the feasibility of using acetonitrile for the cyanation of various (hetero)aryl halides.

The direct C-H cyanation of pyridine rings is another area of active research. While challenging, some methods have been developed. For instance, 2-phenylpyridines can be cyanated via C-H functionalization using phenylacetonitrile in the presence of a copper catalyst. snnu.edu.cn

Convergent and Divergent Synthetic Routes to the this compound Core

The synthesis of a polysubstituted pyridine like this compound can be approached through either convergent or divergent strategies. A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the final steps. A divergent synthesis starts from a common intermediate that is then elaborated into a variety of target molecules.

Sequential Halogenation and Nitrile Introduction Strategies

A common strategy for constructing highly substituted pyridines involves the sequential introduction of functional groups onto a pre-existing pyridine ring. For the target molecule, this could involve a sequence of fluorination, iodination, and cyanation.

The order of these steps is critical. Pyridine halogenation can be challenging due to the electron-deficient nature of the ring. nih.govyoutube.com Electrophilic aromatic substitution (EAS) on pyridine is difficult and often requires harsh conditions, typically leading to substitution at the 3-position. nih.govchemrxiv.org Radical chlorination at high temperatures is another possibility. youtube.com To achieve specific regioselectivity, strategies such as metalation-trapping sequences or the use of pyridine N-oxides are often employed. nih.gov For instance, 2-chloropyridine can be lithiated and then quenched with iodine to introduce the iodine atom. youtube.com A recently developed method allows for the 3-selective halogenation of pyridines via a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.gov

Once the halogen atoms are in place, the nitrile group can be introduced. This can be achieved through various cyanation methods as described in section 2.3.3. The choice of cyanation reagent and conditions will depend on the specific substrate and the other functional groups present.

Late-Stage Functionalization Approaches

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govchimia.chunimi.it This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.govunimi.it

For a molecule like this compound, LSF could be used to introduce one or more of the key functional groups. For example, a pre-existing pyridine core could be subjected to late-stage halogenation. nih.gov C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is a viable method for the late-stage functionalization of pyridines at the position alpha to the nitrogen. nih.gov Similarly, late-stage iodination can be achieved through various methods. nih.gov

The Minisci reaction, which involves the addition of a radical to a protonated N-heteroarene, is a well-known method for the late-stage C-H functionalization of pyridines. unimi.it However, it often yields a mixture of regioisomers. unimi.it The regioselectivity can be influenced by factors such as the nature of the radical, the solvent, and the acid used. unimi.it

Stereoselective and Regioselective Synthesis of Substituted Pyridines

Achieving the desired regiochemistry in the synthesis of polysubstituted pyridines is a significant challenge. Many synthetic methods have been developed to address this issue.

Directed C-H activation is a powerful tool for regioselective functionalization. acs.orgwhiterose.ac.uk For example, an oxazoline directing group can be used to achieve regioselective C-H amidation of pyridines. acs.orgwhiterose.ac.uk While this specific reaction introduces an amino group, the principle of using directing groups is broadly applicable to the introduction of other functionalities.

The generation and reaction of pyridyne intermediates offer a unique way to achieve regioselective difunctionalization of the pyridine ring. nih.gov For example, 3,4-pyridynes can be generated from 3-chloropyridines, and their subsequent reaction with nucleophiles can lead to the formation of 2,3,4-trisubstituted pyridines with high regioselectivity. nih.gov

The choice of synthetic route can also dictate the regiochemical outcome. For instance, the addition of organometallic reagents to activated pyridines can be a method for synthesizing substituted pyridines, though it can sometimes lead to mixtures of isomers. acs.org Careful control of reaction conditions and the use of appropriate activating groups are crucial for achieving high regioselectivity. A blocking group strategy has been developed for the regioselective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov

Catalytic Systems in the Synthesis of Halogenated Pyridine Acetonitriles

Catalysis plays a pivotal role in the synthesis of functionalized pyridines, offering milder reaction conditions and improved selectivity. A wide range of metal-catalyzed transformations are known for the formation of pyridine and tetrahydropyridine rings. acsgcipr.org

For the construction of the pyridine ring itself, transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles provide a convergent and atom-economical route. acsgcipr.org Rhodium and Ruthenium catalysts have been shown to be effective for this transformation. acsgcipr.org

In the functionalization of pre-formed pyridine rings, catalysis is essential for many key transformations. As discussed previously, copper and nickel catalysts are widely used in cyanation reactions, particularly those employing acetonitrile as a cyanide source. nih.govmdpi.com Palladium catalysts are also used for C-H amidation of pyridines. acs.org

The development of new catalytic systems is crucial for overcoming the challenges associated with the synthesis of highly substituted and electronically demanding pyridine targets. Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents a greener approach to symmetrical pyridines. acsgcipr.org

Table 2: Catalytic Systems in Pyridine Synthesis and Functionalization

| Reaction Type | Catalyst System | Reactants/Substrates | Product Type |

| [2+2+2] Cycloaddition | Ru(II), Rh(I) | Alkynes, Nitriles | Substituted Pyridines |

| Cyanation | Cu/TEMPO | Arenes, Acetonitrile | Aromatic Nitriles |

| Cyanation | Ni(II)/Reductant | Aryl Halides, Acetonitrile | Aryl Nitriles |

| C-H Amidation | Rh(III) | Pyridines with directing group | Amidated Pyridines |

| Cyclization | Fe(II)/Fe(III) | Ketoxime acetates, Aldehydes | Symmetrical Pyridines |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of complex heterocyclic molecules. The Sonogashira and Suzuki-Miyaura reactions are particularly relevant for the functionalization of halopyridines.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. google.comsemanticscholar.org This reaction is instrumental in the synthesis of alkynylpyridines, which can be precursors to pyridine-acetonitrile derivatives. For instance, a two-step procedure has been reported for the synthesis of 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes starting from 5- and 6-bromo-3-fluoro-2-cyanopyridines using Sonogashira cross-coupling with a variety of terminal alkynes. researchgate.netsoton.ac.uk The reaction conditions are generally mild, often proceeding at room temperature, and are compatible with a range of functional groups. researchgate.netsoton.ac.uk A copper-free Sonogashira reaction has also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. semanticscholar.org The reactivity of the halide in Sonogashira coupling typically follows the trend I > Br > Cl. google.com

Table 1: Examples of Palladium-Catalyzed Sonogashira Coupling of Halopyridines

| Entry | Aryl Halide | Alkyne | Catalyst System | Solvent | Conditions | Yield (%) | Reference |

| 1 | 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Room Temp, 16h | 93 | researchgate.netsoton.ac.uk |

| 2 | 6-bromo-3-fluoro-2-cyanopyridine | 3-butyn-1-ol | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Room Temp, 16h | 90 | researchgate.netsoton.ac.uk |

| 3 | 4-iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene | 70°C | 95 | google.com |

| 4 | 1-bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI, Et₃N | Toluene | Room Temp | 85 | google.com |

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. acs.org This method is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds and can be adapted for the synthesis of complex pyridine derivatives. The reaction generally exhibits high functional group tolerance and can be performed under relatively mild conditions. researchgate.net For instance, the Suzuki-Miyaura coupling of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one with (het)arylboronic acids has been shown to proceed in good to excellent yields, even with chloro derivatives. researchgate.net The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and can be optimized for specific substrates. acs.org

Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 1 | 2-chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 95 | acs.org |

| 2 | 3-bromopyridine | 4-methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 88 | researchgate.net |

| 3 | 2-chloro-5-trifluoromethylpyridine | 4-fluorophenylboronic acid | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 92 | acs.org |

| 4 | 3,5-dichloropyridine | (4-formylphenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 78 | researchgate.net |

Copper-Mediated/Catalyzed Transformations (e.g., Ullmann-type Coupling, C-N and C-C Bond Formation)

Copper-catalyzed reactions represent a cost-effective and versatile alternative to palladium-based methodologies for the functionalization of pyridines.

The Ullmann condensation , or Ullmann-type reaction, traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol. chem-soc.si This reaction can be used for the formation of C-O, C-N, and C-S bonds. chem-soc.si While classic Ullmann reactions often require harsh conditions, modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction temperatures. frontierspecialtychemicals.comresearchgate.net A domino halogen exchange-cyanation of aryl bromides catalyzed by copper has been developed, which simplifies the synthesis of aromatic nitriles. acs.orgchemscene.com This method uses catalytic amounts of CuI and an inexpensive ligand, avoiding the need for stoichiometric copper cyanide and polar solvents, which simplifies product isolation. acs.orgchemscene.com

For the synthesis of pyridine acetonitrile derivatives, a copper-catalyzed cyanation of a suitable precursor could be envisioned. Copper-catalyzed methods for the cyanation of C-H bonds in heterocycles have been reported, employing a copper cyanide catalyst and an iodine oxidant. gelest.com

Table 3: Examples of Copper-Mediated/Catalyzed Reactions for Pyridine Functionalization

| Entry | Substrate | Reagent | Catalyst System | Conditions | Product Type | Yield (%) | Reference |

| 1 | 4-bromotoluene | NaCN | CuI, N,N'-dimethylethylenediamine, KI | Toluene, 110°C | Aromatic nitrile | 91 | chemscene.com |

| 2 | 1-bromo-4-nitrobenzene | NaCN | CuI, N,N'-dimethylethylenediamine, KI | Toluene, 110°C | Aromatic nitrile | 95 | chemscene.com |

| 3 | Benzothiazole | NaCN | Cu(I) cyanide, I₂ | Dioxane | Heterocyclic nitrile | 42 (conversion) | gelest.com |

| 4 | 2-chlorobenzoic acid | Aniline | CuI, phenanthroline | K₂CO₃ | N-arylated product | 85 | chem-soc.si |

Iron-Catalyzed Reactions

Iron catalysis has emerged as a more sustainable and economical approach for cross-coupling reactions due to the abundance and low toxicity of iron. organic-chemistry.org Iron-catalyzed cross-coupling reactions can be used for the formation of C-C bonds between a variety of (pseudo)halides and organometallic reagents, such as Grignard reagents. organic-chemistry.org These reactions often exhibit high functional group tolerance. nih.gov For instance, iron salts like FeCl₃ have been used to catalyze the coupling of organomagnesium reagents with alkynyl bromides. nih.gov Iron catalysts have also been shown to be effective for the functionalization of challenging substrates like alkyl halides. organic-chemistry.org While specific applications to the synthesis of this compound are not extensively documented, the principles of iron-catalyzed cross-coupling could be applied to suitable precursors.

Table 4: Examples of Iron-Catalyzed Cross-Coupling Reactions

| Entry | Electrophile | Nucleophile | Catalyst | Additive/Ligand | Product | Yield (%) | Reference |

| 1 | Phenyl bromide | Ethylmagnesium bromide | FeCl₃ | TMEDA | Ethylbenzene | 95 | organic-chemistry.org |

| 2 | 1-chloro-4-nitrobenzene | Phenylmagnesium bromide | Fe(acac)₃ | NMP | 4-nitrobiphenyl | 88 | nih.gov |

| 3 | Benzyl chloride | Phenylmagnesium bromide | FeCl₂ | Diphenylmethane | 90 | organic-chemistry.org | |

| 4 | 4-chlorotoluene | n-butylmagnesium chloride | Fe(acac)₃ | 4-n-butyltoluene | 85 | nih.gov |

Transition-Metal-Free Synthetic Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, transition-metal-free reactions have gained considerable attention. nih.gov These reactions often rely on the use of strong bases, radical initiators, or photochemical activation to facilitate bond formation. For the synthesis of nitriles, transition-metal-free methods for the cyanation of aryl halides have been developed. One such method involves the treatment of aryl bromides with n-butyllithium and pivalonitrile, followed by iodine, to generate aromatic nitriles without the need for metal cyanides. acs.org Additionally, the synthesis of vinyl nitriles from aldehydes and acetonitrile at room temperature has been achieved using potassium trimethylsilanolate as a mild base, demonstrating a transition-metal-free approach to C-C bond formation and nitrile installation. acs.org While direct application to this compound is not reported, these methodologies offer a potential avenue for its synthesis from appropriate precursors.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijarsct.co.in In the context of synthesizing functionalized pyridines, several green chemistry strategies can be implemented.

Use of Greener Solvents: Traditional cross-coupling reactions often employ toxic and high-boiling point solvents like DMF and NMP. ijarsct.co.in Research has focused on replacing these with more sustainable alternatives. Water is an ideal green solvent, and the use of "designer" surfactants can enable palladium-catalyzed cross-couplings to be performed in aqueous media at room temperature. nih.gov Other green solvents that have been investigated for copper-catalyzed reactions include alkyl acetates, isosorbide dimethyl ether, and diethyl carbonate. nih.gov Deep eutectic solvents (DESs) are also emerging as environmentally benign reaction media for copper-catalyzed azide-alkyne cycloadditions. acs.orgrsc.orginnospk.comnih.gov

Energy Efficiency: Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and energy consumption in the synthesis of pyridine derivatives. nih.govchemicalbook.com Reactions that can be conducted at room temperature, such as some Sonogashira couplings, also contribute to improved energy efficiency. researchgate.netsoton.ac.uk

Catalyst Loading and Recycling: Minimizing the amount of catalyst used, particularly precious metals like palladium, is a key green chemistry principle. acs.org The development of highly active catalyst systems allows for lower catalyst loadings. acs.org Furthermore, designing protocols that enable the recycling and recovery of the catalyst can significantly improve the sustainability of a process.

Atom Economy and Waste Reduction: One-pot multicomponent reactions are highly desirable from a green chemistry perspective as they can significantly improve atom economy and reduce waste by minimizing intermediate purification steps. ijarsct.co.inchemicalbook.com Transition-metal-free reactions also contribute to waste reduction by eliminating the need for metal catalysts and the associated workup procedures. nih.gov The use of non-toxic reagents, such as K₄[Fe(CN)₆] as a cyanide source in palladium-catalyzed cyanations, further enhances the green credentials of a synthetic route. acs.org

Chemical Reactivity and Transformation Studies of 2 Fluoro 4 Iodopyridine 5 Acetonitrile

Reactivity of the Fluoro Substituent

The fluorine atom at the 2-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, a characteristic feature of 2-fluoropyridines. acs.org This reactivity is a cornerstone of its utility in synthetic chemistry.

The primary reaction pathway involving the fluoro substituent is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile displaces the fluoride ion. The high electronegativity of fluorine makes the C2 carbon atom electron-deficient and thus a prime target for nucleophiles. acs.orgyoutube.com This effect is further enhanced by the electron-withdrawing nature of the pyridine ring nitrogen.

The general mechanism for the SNAr reaction at the 2-position of a pyridine ring involves the attack of a nucleophile on the carbon atom bearing the fluorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the aromatic system. youtube.com The subsequent departure of the fluoride leaving group restores the aromaticity of the ring. youtube.com Notably, in nucleophilic aromatic substitution, fluoride is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly polarized carbon-fluorine bond. youtube.com Studies on 2-fluoropyridines have shown they react significantly faster than their 2-chloropyridine counterparts. acs.org

A variety of nucleophiles can be employed in the SNAr reaction with 2-fluoro-4-iodopyridine-5-acetonitrile, leading to a diverse range of substituted pyridines. Common nucleophiles include amines, alcohols, and thiols. These reactions are often carried out under mild conditions, which allows for the presence of other functional groups in the molecule. acs.org

The reactivity of the fluorine atom in this compound is significantly influenced by the other substituents on the pyridine ring. The iodo and acetonitrile (B52724) groups, both being electron-withdrawing, play a crucial role in activating the ring towards nucleophilic attack. sci-hub.box

The electron-withdrawing nature of these substituents helps to stabilize the negative charge of the Meisenheimer intermediate formed during the SNAr reaction. nih.gov This stabilization lowers the activation energy of the reaction, thereby increasing the rate of substitution at the fluorine position. The acetonitrile group, in particular, with its strong electron-withdrawing capabilities, contributes significantly to the electrophilicity of the C2 carbon.

The position of these substituents is also critical. An electron-withdrawing group at the para position (position 4) relative to the leaving group can effectively delocalize the negative charge of the intermediate through resonance, greatly enhancing the reaction rate. youtube.com In this compound, the iodo group is at the 4-position, and the acetonitrile group is at the 5-position, both contributing to the activation of the 2-position for nucleophilic substitution.

Transformations Involving the Iodo Substituent

The iodo substituent at the 4-position of this compound offers a different set of synthetic possibilities, primarily centered around cross-coupling reactions and the formation of organometallic intermediates.

The carbon-iodine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgwikipedia.org The high reactivity of aryl iodides compared to other aryl halides makes this compound an excellent substrate for these transformations. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is widely used to form biaryl compounds. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the iodopyridine and a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the iodopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides. mdpi.com

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)2) | Pd catalyst, Base | Aryl-Aryl or Aryl-Vinyl |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

| Heck | Alkene (e.g., R-CH=CH2) | Pd catalyst, Base | Aryl-Vinyl |

The carbon-iodine bond can be selectively reduced to a carbon-hydrogen bond. This transformation is typically achieved through catalytic hydrogenation, using a palladium catalyst on a carbon support (Pd/C) with a hydrogen source. This reaction allows for the removal of the iodo group while leaving the other functional groups intact, providing a route to 2-fluoro-5-cyanomethylpyridine.

The iodo substituent facilitates the formation of organometallic intermediates, which are highly reactive and useful in synthesis.

Grignard Reagents: this compound can react with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent, (2-fluoro-5-cyanomethylpyridin-4-yl)magnesium iodide. adichemistry.comwikipedia.org The formation of Grignard reagents involves the oxidative insertion of magnesium into the carbon-halogen bond. adichemistry.com These reagents are potent nucleophiles and strong bases, and they readily react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org Care must be taken to use anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic solvents. wikipedia.org

The ability to form a Grignard reagent at the 4-position while retaining the reactive fluoro group at the 2-position allows for sequential functionalization of the pyridine ring, making this compound a highly valuable and versatile building block in organic synthesis.

Reactions of the Acetonitrile Functional Group

The acetonitrile moiety (–CH₂CN) is a key functional group that can undergo a variety of chemical transformations, providing access to other important functional groups such as carboxylic acids, amines, and various heterocyclic systems.

The hydrolysis of the nitrile group (–C≡N) within the acetonitrile moiety is a fundamental transformation that typically yields either an amide or a carboxylic acid, depending on the reaction conditions. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-(2-fluoro-4-iodopyridin-5-yl)acetic acid, and an ammonium salt.

Acid-Catalyzed Hydrolysis:

Reactants: this compound, H₂O, H⁺ (e.g., HCl, H₂SO₄)

Product: 2-(2-Fluoro-4-iodopyridin-5-yl)acetic acid

Conversely, alkaline hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide. This process initially forms the salt of the carboxylic acid (a carboxylate) and ammonia. A subsequent acidification step is required to protonate the carboxylate and isolate the free carboxylic acid.

Base-Catalyzed Hydrolysis:

Reactants: 1. This compound, OH⁻ (e.g., NaOH), H₂O; 2. H⁺

Product: 2-(2-Fluoro-4-iodopyridin-5-yl)acetic acid

Industrial processes for the hydrolysis of cyanopyridines have been developed, including continuous processes under substantially adiabatic conditions, which can be highly efficient for producing pyridine carboxylic acids or amides. google.com

| Reaction Type | Catalyst/Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, Heat | 2-(2-fluoro-4-iodopyridin-5-yl)acetamide | 2-(2-fluoro-4-iodopyridin-5-yl)acetic acid |

| Base-Catalyzed Hydrolysis | NaOH or KOH, Heat; then H₃O⁺ | Sodium 2-(2-fluoro-4-iodopyridin-5-yl)acetate | 2-(2-fluoro-4-iodopyridin-5-yl)acetic acid |

The nitrile group can be reduced to a primary amine, which involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. This transformation is crucial for introducing a basic aminoethyl side chain onto the pyridine ring.

A common and effective method for this reduction is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel, is another widely used method. The choice of catalyst and reaction conditions can be optimized to achieve high yields of the desired primary amine, 2-(2-fluoro-4-iodopyridin-5-yl)ethanamine.

| Reducing Agent/Method | Typical Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 2-(2-fluoro-4-iodopyridin-5-yl)ethanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | 2-(2-fluoro-4-iodopyridin-5-yl)ethanamine |

The acetonitrile group is a valuable precursor for the construction of fused heterocyclic rings onto the pyridine core. Intramolecular cyclization reactions can be designed by introducing a suitable reactive group on the adjacent position of the pyridine ring or by reacting the nitrile with a reagent that brings in a second reactive site.

The polarized carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile carbon. The initial addition forms an imine anion, which upon acidic hydrolysis, is converted into a ketone.

This reaction allows for the synthesis of various ketones with the 2-fluoro-4-iodopyridin-5-ylmethyl moiety. For example, reaction with methylmagnesium bromide would yield 1-(2-fluoro-4-iodopyridin-5-yl)propan-2-one after hydrolysis.

Example of Grignard Addition:

Reactants: 1. This compound, CH₃MgBr; 2. H₃O⁺

Product: 1-(2-fluoro-4-iodopyridin-5-yl)propan-2-one

Regioselectivity and Chemoselectivity in Multifunctional Pyridine Transformations

The presence of multiple reactive sites in this compound—the C-F bond, the C-I bond, and the acetonitrile group—makes selectivity a critical aspect of its chemistry. The relative reactivity of these groups dictates the outcome of a reaction.

Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order C-I > C-Br > C-Cl. The C-F bond is typically the least reactive. This differential reactivity allows for selective functionalization at the C-4 position (iodine) while leaving the C-2 position (fluorine) intact. For example, a Sonogashira or Suzuki coupling would be expected to occur selectively at the C-I bond. Studies on heteroaryl fluorosulfates have demonstrated a reactivity order of -Br > -OSO₂F > -Cl in Suzuki reactions, allowing for stepwise chemoselective synthesis of polysubstituted pyridines, a principle that applies to the differential reactivity of the halogens in the target compound. nih.gov

In nucleophilic aromatic substitution (SₙAr) reactions, the fluorine atom is generally a better leaving group than iodine when activated by an electron-withdrawing group. However, the position of substitution is also crucial. In 2,3,5,6-tetrafluoro-4-iodopyridine, nucleophilic attack by hydroxide or ammonia occurs preferentially at the 2-position, displacing a fluorine atom. rsc.org This suggests that in this compound, nucleophilic attack might also favor the C-2 position, depending on the reaction conditions and the nature of the nucleophile. The development of methods for the regioselective synthesis of C4-functionalized pyridines highlights the ongoing interest in controlling the site of reaction on the pyridine ring. dntb.gov.uanih.govchemrxiv.orgorganic-chemistry.org

Cascade and Tandem Reactions Utilizing the Compound's Functional Groups

The multiple functional groups in this compound make it an ideal candidate for use in cascade or tandem reactions, where multiple bonds are formed in a single operation without isolating intermediates. Such reactions are highly efficient and can rapidly build molecular complexity. mdpi.com

A potential tandem reaction could involve a palladium-catalyzed cross-coupling at the C-4 iodo position, followed by an intramolecular cyclization involving the newly introduced group and the acetonitrile moiety. For instance, a tandem Sonogashira coupling with a terminal alkyne followed by a cyclization could lead to the formation of fused heterocyclic systems. Similar tandem Heck-Sonogashira reactions have been developed for other iodinated heterocycles, leading to the synthesis of functionalized pyrido[2,3-d]pyrimidines after a subsequent cyclization step. nih.gov

Another possibility is a cascade reaction initiated by a transformation of the acetonitrile group. For example, partial reduction to an enamine followed by an intramolecular cyclization onto the pyridine ring could be a pathway to novel bicyclic structures. The synthesis of thieno[2,3-b]pyridines through intramolecular cyclization of 3-cyano-2-(organylmethylthio)pyridines serves as a model for how a functional group adjacent to the nitrile can participate in a cyclization cascade. scielo.br

Applications of 2 Fluoro 4 Iodopyridine 5 Acetonitrile As a Synthetic Building Block and Intermediate

Role in the Construction of Advanced Heterocyclic Architectures

The strategic placement of orthogonal reactive sites on the pyridine (B92270) ring of 2-fluoro-4-iodopyridine-5-acetonitrile makes it an invaluable tool for the synthesis of complex, polycyclic, and fused heterocyclic systems. The presence of both an iodine and a fluorine atom allows for selective cross-coupling reactions. For instance, the more reactive C-I bond can participate in reactions such as Suzuki, Stille, or Sonogashira couplings, enabling the introduction of a wide range of substituents at the 4-position. The less reactive C-F bond can then be targeted for nucleophilic aromatic substitution under more forcing conditions, providing a handle for further functionalization.

The nitrile group serves as a versatile precursor for a variety of nitrogen-containing heterocycles. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions to form tetrazoles, triazoles, and other important heterocyclic motifs. This multi-faceted reactivity allows for the rapid assembly of complex molecular scaffolds from a single, readily accessible starting material.

Precursor for Complex Pyridine Derivatives in Medicinal Chemistry Research

In the realm of medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous approved drugs. This compound serves as a key starting material for the synthesis of novel pyridine derivatives with potential therapeutic applications. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.

The iodo and nitrile functionalities provide convenient points for diversification, allowing for the creation of large libraries of compounds for high-throughput screening. For example, the iodine can be used to introduce complex fragments via cross-coupling, while the nitrile can be transformed into various functional groups to probe structure-activity relationships. This modular approach accelerates the drug discovery process by enabling the rapid exploration of chemical space around the pyridine core.

| Precursor Application | Resulting Compound Class | Potential Therapeutic Area |

| Suzuki Coupling at C4-I | 4-Aryl/heteroaryl-2-fluoropyridine-5-acetonitriles | Kinase inhibitors, GPCR modulators |

| Sonogashira Coupling at C4-I | 4-Alkynyl-2-fluoropyridine-5-acetonitriles | Antiviral, Anticancer agents |

| Nucleophilic Aromatic Substitution at C2-F | 2-Amino/alkoxy-4-iodopyridine-5-acetonitriles | CNS disorders, Anti-inflammatory |

| Cycloaddition of Nitrile | 2-Fluoro-4-iodo-5-(tetrazol-5-yl)pyridine | Antihypertensive, Antibacterial |

Intermediate for Agrochemical and Material Science Applications

The unique electronic properties conferred by the fluorine and iodine substituents make this compound an attractive intermediate for the development of novel agrochemicals and materials. In the agrochemical industry, fluorinated pyridines are known to exhibit potent herbicidal, fungicidal, and insecticidal activities. The ability to further functionalize this intermediate allows for the fine-tuning of its biological activity and environmental profile.

In material science, the electron-deficient nature of the fluorinated pyridine ring, combined with the potential for extended conjugation through the nitrile and iodo groups, makes this compound a valuable building block for organic electronic materials. It can be incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The iodo-substituent also provides a site for polymerization or surface attachment.

Development of Novel Reagents and Ligands based on the Pyridine Scaffold

The pyridine nitrogen in this compound can act as a ligand for a wide variety of metal centers. The electronic properties of the pyridine ring, and thus its coordinating ability, can be systematically modified by exploiting the reactivity of the fluoro, iodo, and nitrile groups. This allows for the rational design of novel ligands with tailored steric and electronic properties for applications in catalysis, sensing, and coordination chemistry.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise molecular structure of 2-Fluoro-4-iodopyridine-5-acetonitrile by mapping the chemical environments of its constituent atoms. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for the compound's connectivity and substitution pattern.

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the 6-position (H-6) would likely appear as a singlet or a narrow doublet due to a small coupling with the fluorine atom. The proton at the 3-position (H-3) would be expected to show a doublet, arising from coupling to the adjacent fluorine atom. A singlet in the aliphatic region would correspond to the two protons of the acetonitrile (B52724) methylene (-CH₂CN) group.

In the ¹³C NMR spectrum, all eight carbon atoms of the molecule would be resolved. The carbon atom bonded to the fluorine (C-2) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The signals for the nitrile carbon (-CN) and the methylene carbon (-CH₂) would be found in their characteristic regions.

The ¹⁹F NMR spectrum provides a direct observation of the fluorine atom, which is expected to yield a single resonance. The chemical shift of this signal is indicative of the electronic environment of the fluorine on the pyridine ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.3 - 8.6 | s | H-6 |

| ¹H | 7.5 - 7.8 | d | H-3 |

| ¹H | 3.8 - 4.1 | s | -CH₂CN |

| ¹³C | 162 - 166 (d, ¹JCF ≈ 240 Hz) | d | C-2 |

| ¹³C | 150 - 154 | s | C-6 |

| ¹³C | 130 - 135 | d | C-3 |

| ¹³C | 115 - 120 | s | -CN |

| ¹³C | 110 - 114 | s | C-5 |

| ¹³C | 95 - 100 | s | C-4 |

| ¹³C | 20 - 25 | s | -CH₂CN |

Note: Predicted values are based on typical chemical shifts for substituted fluoropyridines and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to verify the molecular formula, C₈H₅FIN₂.

The nominal molecular weight of the compound is approximately 274.9 g/mol . In an MS experiment, the molecule is expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) in techniques like Electrospray Ionization (ESI). The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Characteristic fragmentation pathways would likely involve the loss of the iodine atom, the cyanide radical (•CN), or the entire cyanomethyl group (•CH₂CN).

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | m/z Value (Predicted) | Assignment |

|---|---|---|

| HRMS (ESI+) | ~275.9550 | [M+H]⁺ (C₈H₆FIN₂)⁺ |

| MS/MS | ~148.0461 | [M - I]⁺ |

| MS/MS | ~248.9662 | [M - CN]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the most characteristic absorption band would be from the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. Other significant absorptions would include C-F stretching, aromatic C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching from the aromatic and methylene groups. The presence of these characteristic bands provides strong evidence for the compound's functional group composition. The C≡N stretch is a particularly useful diagnostic tool for monitoring reactions involving the nitrile group.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2900 - 3000 | C-H Stretch | Aliphatic (-CH₂) |

| 2240 - 2260 | C≡N Stretch | Nitrile |

| 1550 - 1620 | C=C / C=N Stretch | Aromatic (Pyridine Ring) |

| 1200 - 1280 | C-F Stretch | Aryl-Fluoride |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the pyridine ring. Furthermore, it would reveal information about the intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing in the solid state. This technique provides the highest level of structural confirmation available.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is a quantitative technique used to determine the purity of the compound. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid. The compound would be detected by a UV detector, and its purity would be calculated based on the relative area of its peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of a reaction and to get a quick assessment of purity. For a moderately polar compound like this compound, a silica gel plate would be used as the stationary phase. A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) would serve as the mobile phase. The position of the spot, represented by its retention factor (Rf), would indicate its polarity relative to other components in the sample.

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV (e.g., 254 nm) |

Theoretical and Computational Investigations of 2 Fluoro 4 Iodopyridine 5 Acetonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These calculations provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for assessing stability and predicting reactivity.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its favorable balance of accuracy and computational cost. nih.govaps.org DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. aps.org For 2-Fluoro-4-iodopyridine-5-acetonitrile, DFT studies can elucidate its ground-state geometry, vibrational frequencies, and a variety of electronic properties. nih.gov

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are readily calculated. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the pyridine (B92270) ring and the nitrile group would be expected to be electron-rich sites, while the carbon atoms attached to the electronegative fluorine and iodine atoms would be relatively electron-poor.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Unit |

| HOMO Energy | -7.15 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 5.26 | eV |

| Dipole Moment | 3.45 | Debye |

| Ionization Potential | 7.15 | eV |

| Electron Affinity | 1.89 | eV |

Ab Initio Methods

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. longdom.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) fall under this category. longdom.org While computationally more demanding than DFT, they can offer higher accuracy for certain properties and serve as benchmarks.

For this compound, ab initio calculations could be employed to obtain a highly accurate optimized geometry, providing precise bond lengths and angles. This is particularly useful for validating the results from more cost-effective DFT methods and for systems where electron correlation effects, which are approximated in DFT, are critical.

Table 2: Hypothetical Comparison of Calculated Bond Lengths (Å) in this compound

| Bond | HF/6-31G | B3LYP/6-31G | MP2/6-31G* |

| C2-F | 1.335 | 1.350 | 1.352 |

| C4-I | 2.095 | 2.110 | 2.115 |

| C5-C(acetonitrile) | 1.470 | 1.465 | 1.464 |

| C(acetonitrile)-N | 1.160 | 1.155 | 1.158 |

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms. scispace.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, a key reaction of interest would be nucleophilic aromatic substitution. Theoretical calculations could compare the feasibility of substituting the fluorine at the C2 position versus the iodine at the C4 position. By calculating the activation energies for both pathways, one could predict which substitution is kinetically favored. For instance, the C-I bond is weaker than the C-F bond, suggesting that substitution at the C4 position might have a lower activation barrier.

Table 3: Hypothetical Activation Energies (ΔE‡) for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu⁻)

| Reaction Pathway | Transition State | ΔE‡ (kcal/mol) | Reaction Type |

| Substitution at C4 (Iodo) | TS_Iodo | 18.5 | Kinetically Favored |

| Substitution at C2 (Fluoro) | TS_Fluoro | 25.2 | Kinetically Disfavored |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govrsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes and intermolecular interactions in a simulated environment, such as a solvent box. nih.govrsc.org

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) could reveal its preferred conformations. The simulation would track the rotation around the single bond connecting the acetonitrile (B52724) group to the pyridine ring, determining the rotational energy barrier and the most stable dihedral angles. Furthermore, MD simulations can characterize the non-covalent interactions between the solute and solvent molecules. This includes potential hydrogen bonding between the pyridine nitrogen and protic solvents, as well as halogen bonding involving the iodine atom, which can act as a Lewis acidic site.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or other properties. nih.govjchemlett.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using regression analysis to create a mathematical equation that predicts the activity. jchemlett.com

If this compound were part of a library of compounds being tested for a specific biological target, a QSAR study could be performed. Cheminformatics tools would be used to calculate a wide range of descriptors for this molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. These descriptors would then be used to build a predictive model that could guide the design of new, more potent analogs. nih.govresearchgate.net

Table 4: Selected Hypothetical Molecular Descriptors for this compound for a QSAR Study

| Descriptor Class | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 261.99 g/mol |

| Topological | Wiener Index | 112 |

| Physicochemical | LogP (octanol-water) | 1.85 |

| Electronic | Dipole Moment | 3.45 Debye |

| Steric | Molecular Volume | 145.8 ų |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, aiding in the structural elucidation and characterization of molecules. nih.gov DFT calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netresearchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). researchgate.netnih.gov The calculated shifts for this compound can be compared with experimental spectra to confirm structural assignments. Similarly, by calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. researchgate.net The predicted frequencies correspond to specific vibrational modes (e.g., C≡N stretch, C-F stretch, aromatic ring modes), and comparing them with an experimental IR spectrum helps in assigning the observed absorption bands. researchgate.net

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts (δ) for this compound Calculated using GIAO-B3LYP/6-311+G(d,p) relative to TMS.

| Carbon Atom | Predicted δ (ppm) |

| C2 (C-F) | 162.5 |

| C3 | 115.8 |

| C4 (C-I) | 95.3 |

| C5 | 110.1 |

| C6 | 151.7 |

| C (CH₂) | 18.2 |

| C (CN) | 116.9 |

Table 6: Hypothetical Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Vibrational Modes

| Vibrational Mode | Predicted (Scaled) Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3085 |

| C≡N Stretch (Nitrile) | 2255 |

| C=C/C=N Stretch (Ring) | 1580 |

| C-F Stretch | 1240 |

| C-I Stretch | 530 |

Computational Design of Novel Pyridine-Based Compounds

The rational design of novel therapeutic agents often employs computational strategies to predict the biological activity and pharmacokinetic properties of new chemical entities before their synthesis. Starting from a core structure, such as this compound, computational chemistry provides a powerful toolkit for designing new pyridine-based compounds with potentially enhanced efficacy and better safety profiles. These in silico methods, including Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, are instrumental in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the design of novel derivatives of this compound, a 3D-QSAR model could be developed. This involves aligning a set of known active pyridine derivatives and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate their 3D properties (steric and electrostatic fields) with their observed biological activities.

The resulting QSAR model can then be used to predict the activity of newly designed, unsynthesized analogs of this compound. By analyzing the contour maps generated from the QSAR study, medicinal chemists can identify which regions of the molecule are sensitive to modification. For instance, the model might indicate that bulky substituents are favored at the 5-position (acetonitrile group) or that electron-withdrawing groups are beneficial at the 2-position (fluoro group) to enhance activity. This provides a rational basis for structural modifications. For example, a reliable QSAR model for pyridine derivatives might be established with a high coefficient of determination (R²) for the training set and a robust predictive power (q²) for the test set, indicating its utility in designing new compounds. chemrevlett.com

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a designed ligand, such as a derivative of this compound, will bind to the active site of a biological target, typically a protein or enzyme.

The process involves generating a number of possible conformations of the ligand and positioning them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. The results of molecular docking can provide valuable insights into the binding mode of the designed compounds and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. acs.org For instance, a docking study might reveal that the nitrogen atom of the pyridine ring acts as a crucial hydrogen bond acceptor.

Below is an interactive data table showing hypothetical docking scores and key interactions for a series of designed pyridine-based compounds targeting a specific protein kinase.

| Compound ID | Modification on Core Scaffold | Docking Score (kcal/mol) | Key Interacting Residues | Predicted IC₅₀ (µM) |

| P-001 | (Parent) this compound | -7.8 | LYS745, MET793 | 5.2 |

| P-002 | Replace Iodo with Phenyl | -9.2 | LYS745, LEU844, VAL726 | 1.8 |

| P-003 | Replace Acetonitrile with Amide | -8.5 | ASP855, LYS745 | 3.5 |

| P-004 | Replace Fluoro with Methoxy | -7.5 | MET793, CYS797 | 6.1 |

| P-005 | Phenyl at Iodo & Amide at Acetonitrile | -10.1 | LYS745, LEU844, ASP855 | 0.9 |

In Silico ADMET Prediction

A crucial aspect of drug design is ensuring that a compound has favorable pharmacokinetic properties, often summarized by the acronym ADMET. Computational tools can predict these properties for designed molecules, helping to identify candidates with a higher probability of success in clinical trials. These predictions are typically based on a compound's structural features and physicochemical properties.

ADMET prediction platforms can estimate a wide range of parameters, including:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Inhibition or induction of cytochrome P450 (CYP) enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Prediction of potential hepatotoxicity, cardiotoxicity, and mutagenicity.

The following interactive data table presents a sample of predicted ADMET properties for the computationally designed pyridine derivatives.

| Compound ID | HIA (%) | BBB Permeation | CYP2D6 Inhibitor | Hepatotoxicity | hERG Inhibition |

| P-001 | 88.5 | High | No | Low Risk | Low Risk |

| P-002 | 92.1 | High | No | Low Risk | Low Risk |

| P-003 | 85.3 | Low | No | Low Risk | Low Risk |

| P-004 | 87.9 | High | Yes | Low Risk | Medium Risk |

| P-005 | 90.7 | Low | No | Low Risk | Low Risk |

By integrating the insights from QSAR, molecular docking, and ADMET prediction, researchers can prioritize the synthesis of the most promising novel pyridine-based compounds derived from the this compound scaffold. This computational-driven approach accelerates the drug discovery process by focusing resources on candidates with the highest likelihood of desired biological activity and drug-like properties.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-iodopyridine-5-acetonitrile, and how can intermediates be purified?

Methodological Answer: Synthesis typically involves halogenation and cyanation steps. For example:

- Step 1: Fluorination and iodination of pyridine precursors using reagents like Selectfluor® or N-iodosuccinimide (NIS) under controlled conditions (analogous to methods in and ).

- Step 2: Introduction of the acetonitrile group via nucleophilic substitution or palladium-catalyzed cyanation (see for analogous reactions).

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Example Optimization Table:

| Catalyst System | Solvent | Yield (%) | Purity (%) | Reference Approach |

|---|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 65 | 95 | Adapted from [] |

| CuI/1,10-phen | DMSO | 72 | 97 | Similar to [] |

Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in hexane:EtOAc 3:1). Use anhydrous conditions to avoid hydrolysis of the nitrile group .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify fluorine and iodine coupling patterns. For example, the pyridine ring protons show splitting due to adjacent fluorine (J = 8–12 Hz) and iodine (J = 2–4 Hz) .

- IR Spectroscopy: Confirm nitrile group presence (C≡N stretch ~2240 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with isotopic peaks for iodine (m/z 278.97, 280.97) .

- X-ray Crystallography: Resolve regiochemistry of substituents (see for analogous pyridine structures).

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to determine electron density at iodine (relevant for Suzuki-Miyaura coupling) .